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For researchers, scientists, and drug development professionals engaged in the synthesis of

long RNA oligonucleotides, the choice of 2'-hydroxyl protecting group chemistry is a critical

decision that significantly impacts yield, purity, and overall cost-effectiveness. The two most

prominent chemistries in this field are tert-butyldimethylsilyl (TBDMS) and

triisopropylsilyloxymethyl (TOM). This guide provides a detailed, data-driven comparison to aid

in selecting the optimal chemistry for your long RNA synthesis needs.

Executive Summary
TOM-protected phosphoramidites consistently demonstrate superior performance over the

more traditional TBDMS chemistry, particularly for the synthesis of long RNA oligonucleotides.

The primary advantages of TOM chemistry lie in its reduced steric hindrance, leading to higher

coupling efficiencies and shorter reaction times.[1] This translates to a higher yield and purity of

the full-length RNA product. While TBDMS chemistry is a well-established and often lower-cost

option for shorter oligonucleotides, the enhanced performance and reliability of TOM chemistry

present a compelling case for its adoption in demanding applications such as the synthesis of

mRNA and sgRNA for CRISPR. A key drawback of TBDMS is its susceptibility to 2' to 3'

migration under basic conditions, which can introduce non-biological 2'-5' phosphodiester

linkages.[2][3][4]
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The following table summarizes the key performance differences between TBDMS and TOM

chemistries based on experimental data for the synthesis of long RNA oligonucleotides.

Performance Metric TBDMS Chemistry TOM Chemistry
Key Benefit of TOM
Chemistry

Average Coupling

Efficiency
98.5–99% >99%

Higher yield of full-

length product,

especially for long

sequences.[3]

Typical Coupling Time Up to 6 minutes ~2.5 minutes

Increased synthesis

speed and higher

throughput.[1][3]

Extrapolated Crude

Purity (100mer)
~27% ~33%

Simplified

downstream

purification and

potentially higher final

yields.[4]

Steric Hindrance High Low

Facilitates more

efficient and complete

coupling reactions.[1]

[3][4]

2' to 3' Isomerization

Prone to migration

under basic

conditions.[2][4]

Stable, prevents

migration.[1][5][6]

Ensures the integrity

of the desired 3'-5'

phosphodiester

linkages.

Cost-Benefit Analysis
While a direct cost comparison is subject to variation based on supplier and scale, a qualitative

cost-benefit analysis can be constructed.
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Factor TBDMS Chemistry TOM Chemistry Analysis

Phosphoramidite Cost
Generally lower initial

cost per gram.

Generally higher initial

cost per gram.

The higher initial cost

of TOM amidites may

be offset by increased

yield and purity,

reducing the cost per

unit of pure, full-length

RNA.

Reagent Consumption

Longer coupling times

may lead to slightly

higher overall solvent

and activator

consumption per

synthesis.

Shorter coupling times

can lead to reduced

consumption of

expensive reagents

over the course of a

long synthesis.

For long RNA, the

cumulative savings in

reagents with TOM

chemistry can be

significant.

Synthesis Time

Slower cycle times

lead to longer overall

synthesis duration.

Faster cycle times

significantly reduce

the time required for

synthesis.

Reduced synthesis

time increases

instrument availability

and overall laboratory

throughput.

Purification Costs

Lower crude purity

necessitates more

rigorous and often

more expensive

purification methods,

potentially leading to

lower recovery of the

final product.

Higher crude purity

simplifies the

purification process,

often allowing for less

stringent and less

costly methods, which

can also improve the

final yield of the

desired product.

Simplified purification

reduces labor, solvent

consumption, and the

need for expensive

chromatography

media.
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Overall Yield of Pure

Product

The cumulative effect

of lower coupling

efficiency results in a

significantly lower

yield of the full-length

product for long

RNAs.

Higher coupling

efficiency leads to a

substantially higher

overall yield of the

desired long RNA.

For expensive or

difficult-to-synthesize

sequences, the higher

yield of TOM

chemistry can be a

critical economic

advantage.

Conclusion of Cost-Benefit Analysis: For the synthesis of short RNA oligonucleotides, the lower

initial cost of TBDMS phosphoramidites may be justifiable. However, for long RNA synthesis

(e.g., >50 nucleotides), the superior performance of TOM chemistry, leading to higher yields of

pure, full-length product, shorter synthesis times, and simplified purification, often results in a

lower overall cost per milligram of the final product and a more reliable outcome.

Experimental Protocols
The synthesis of RNA oligonucleotides using both TBDMS and TOM phosphoramidites follows

the standard solid-phase synthesis cycle. The primary difference in the synthesis protocol lies

in the coupling time.

Solid-Phase RNA Synthesis Cycle
The automated synthesis cycle consists of four main steps that are repeated for each

nucleotide addition:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-

bound nucleoside using a mild acid (e.g., dichloroacetic acid) to expose the 5'-hydroxyl

group.

Coupling: Addition of the phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-

tetrazole) to the support. The phosphoramidite reacts with the free 5'-hydroxyl group to form

a phosphite triester linkage.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants in subsequent cycles.
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Oxidation: Oxidation of the unstable phosphite triester to a stable phosphate triester using an

oxidizing agent, typically an iodine solution.

Key Protocol Differences
Step TBDMS Protocol TOM Protocol

Activator

5-ethylthio-1H-tetrazole (ETT)

or 5-benzylthio-1H-tetrazole

(BTT)[7]

5-ethylthio-1H-tetrazole (ETT)

or 5-benzylthio-1H-tetrazole

(BTT)[8]

Coupling Time
6 minutes with ETT or 3

minutes with BTT[7]

6 minutes with ETT or 3

minutes with BTT[8]

Cleavage from Support &

Base/Phosphate Deprotection

Ethanolic ammonium

hydroxide or AMA solution

(ammonium hydroxide/40%

aqueous methylamine)[7]

AMA solution or EMAM

(ethanolic

methylamine/aqueous

methylamine)[5][8]

2'-Hydroxyl Deprotection

(Desilylation)

Triethylamine trihydrofluoride

(TEA·3HF) in DMSO[2]

Triethylamine trihydrofluoride

(TEA·3HF) in DMSO[8]
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Figure 1: General Workflow of Solid-Phase RNA Synthesis
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Caption: General workflow of solid-phase RNA synthesis.
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Figure 2: Influence of Protecting Group on Synthesis
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Caption: Influence of protecting group on synthesis outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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